2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromine, methyl, and phenyl groups. The final step involves the esterification of the carboxylate group with 2-(4-chlorophenyl)-2-oxoethyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the bromine substituent.
Substitution: The bromine atom in the quinoline ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with DNA, proteins, and other biomolecules, which could be the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxylate derivatives: Other compounds with similar functional groups.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H17BrClNO3 |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-11-18(26)12-20-21(13-22(28-24(15)20)16-5-3-2-4-6-16)25(30)31-14-23(29)17-7-9-19(27)10-8-17/h2-13H,14H2,1H3 |
InChI Key |
UBHGRPHIOJJYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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